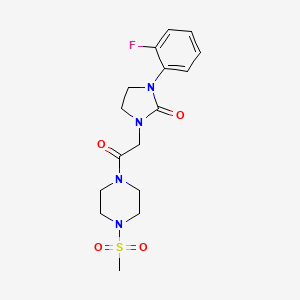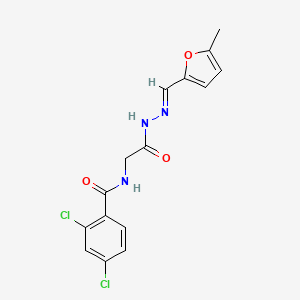
1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1H-1,2,3-triazole, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly described in the provided papers, the general class of 1,2,3-triazole derivatives has been extensively studied due to their structural significance and potential in drug development.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives can be achieved through various methods, including the use of azides and amines as starting materials. For instance, a one-pot multicomponent synthesis approach has been reported for the creation of combinatorial libraries of 1-aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides, which suggests that similar methods could potentially be applied to synthesize the compound . This approach is advantageous for its high yields and efficiency, making it suitable for combinatorial chemistry applications.
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a triazole ring, which can be substituted with various functional groups to modulate the compound's properties. Crystal structure analysis of related compounds, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, has revealed small dihedral angles between the triazolyl ring and attached aryl rings, indicating a relatively flat structure . This flatness can influence the compound's intermolecular interactions and, consequently, its biological activity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives can be influenced by their molecular structure and substituents. For example, the thermal stability of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole has been measured, indicating high decomposition temperatures . Although the specific physical and chemical properties of "1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide" are not provided, similar analyses could be conducted to determine its stability, density, and enthalpy of formation.
Applications De Recherche Scientifique
Antimicrobial Agents
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. A study by Jadhav et al. (2017) demonstrated that a series of novel compounds derived from triazole showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This suggests the potential of triazole derivatives, including the specified compound, in developing new antimicrobial agents (Jadhav, R. P., Raundal, H. N., Patil, A. A., & Bobade, V. D., 2017).
Soluble Epoxide Hydrolase Inhibitors
The discovery of triazole-piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase (sEH) by Thalji et al. (2013) showcases the therapeutic potential of triazole derivatives in disease models. These inhibitors displayed robust effects on serum biomarkers, indicating their efficacy in vivo and highlighting the utility of triazole compounds in pharmacological research (Thalji, R. K., McAtee, J., Belyanskaya, S., et al., 2013).
Chemical Synthesis and Catalysis
Research by Ghose and Gilchrist (1991) on the cycloadditions of lithium alkynamides produced from triazoles underscores the chemical versatility of triazole derivatives. These compounds participated in [2 + 2] cycloadditions, demonstrating their utility in synthetic chemistry and potential applications in catalysis and material science (Ghose, S., & Gilchrist, T. L., 1991).
Antiproliferative Activity
A study by Maggio et al. (2011) on substituted N-phenyl-1H-indazole-1-carboxamides, related to triazole derivatives, showed significant in vitro antiproliferative activity against various cancer cell lines. This suggests that triazole derivatives, including the specified compound, could be explored for their antiproliferative and potential anticancer properties (Maggio, B., Raimondi, M. V., Raffa, D., et al., 2011).
Propriétés
IUPAC Name |
1-phenyl-N-(2-phenylethyl)-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15(2)19-18(22-23-24(19)17-11-7-4-8-12-17)20(25)21-14-13-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCVYLJXBJEFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)
![4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B3012834.png)
![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)





![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)
![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)
![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)